molecular formula C14H17N3 B3854234 N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine

N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine

Cat. No. B3854234
M. Wt: 227.30 g/mol
InChI Key: LZAYLGSOPOTJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In 2.1]hept-2-yl-1H-indazol-6-amine.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. In addition, it has been found to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying various signaling pathways in the body. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of research is the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, there is a need for further studies to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-10-5-9(1)6-13(10)16-12-4-3-11-8-15-17-14(11)7-12/h3-4,7-10,13,16H,1-2,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAYLGSOPOTJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bicyclo[2.2.1]heptanyl)-1H-indazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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